molecular formula C20H26N6O4 B2928558 N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-63-3

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2928558
CAS No.: 1105219-63-3
M. Wt: 414.466
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Description

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the subsequent fusion with the quinazoline moiety. Common reagents used in these reactions include hydrazine derivatives, isocyanates, and various catalysts to facilitate the cyclization and fusion processes. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to control reaction parameters precisely. The scalability of the synthesis would be a critical factor in its commercial viability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazole-quinazoline structures.

    Quinazoline Derivatives: Compounds with a quinazoline core but different substituents.

    Triazole Derivatives: Compounds with a triazole ring but different fused moieties.

Uniqueness

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its specific combination of functional groups and fused ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-butan-2-yl-4-methyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-6-12(4)22-17(28)13-7-8-14-15(9-13)26-19(24(5)18(14)29)23-25(20(26)30)10-16(27)21-11(2)3/h7-9,11-12H,6,10H2,1-5H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYWTISIUZBZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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